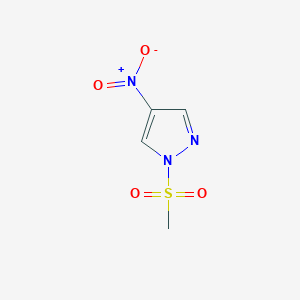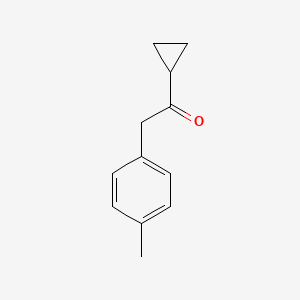
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol, also known as DBFP, is a chiral secondary alcohol that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is synthesized using a multistep process, and its mechanism of action is still being studied. In
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is still being studied. It is thought to interact with the GABA-A receptor, which is involved in the regulation of anxiety and seizures. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been found to have various biochemical and physiological effects. In animal studies, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been shown to reduce anxiety and depression-like behaviors, as well as exhibit anticonvulsant effects. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been found to inhibit the activity of certain enzymes, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is its potential as a drug candidate due to its selective inhibitory effects on certain enzymes. Additionally, the synthesis method for (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been optimized to produce high yields of the desired compound. However, one limitation of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is its limited availability, which may make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for research on (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol. One area of interest is the development of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol as a potential drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies on the mechanism of action of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol may provide insights into its potential applications in medicinal chemistry. Finally, the optimization of the synthesis method for (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol may lead to increased availability of the compound for future studies.
Conclusion:
In conclusion, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol is a chiral secondary alcohol that has potential applications in medicinal chemistry. Its synthesis method has been optimized to produce high yields of the desired compound, and it has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been found to have selective inhibitory effects on certain enzymes, making it a potential candidate for drug development. Further research on the mechanism of action and potential applications of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol may lead to new insights into the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol involves multiple steps, starting with the reaction of 2,3-dihydrobenzofuran with ethylmagnesium bromide, followed by the reaction of the resulting compound with formaldehyde and sodium borohydride. The final step involves the stereocontrolled reduction of the resulting ketone using an enzymatic reduction process. This synthesis method has been optimized to produce high yields of the desired compound and has been used in various studies.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-ol has been found to have selective inhibitory effects on certain enzymes, making it a potential candidate for drug development.
properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYITDCYMLRKCC-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

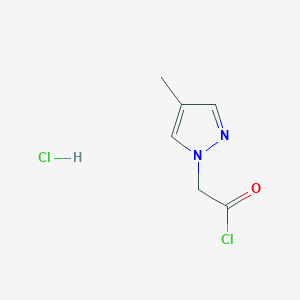
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2568262.png)
![(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2568264.png)
![8-bromo-2-methyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2568267.png)
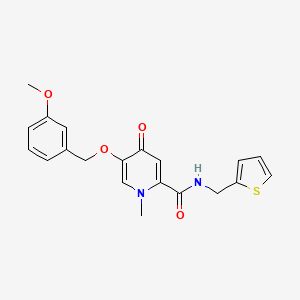
![N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2568270.png)
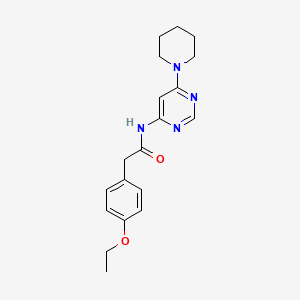
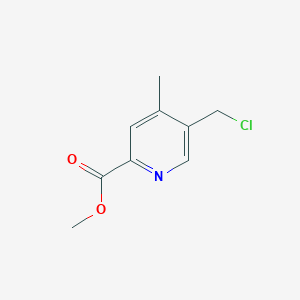
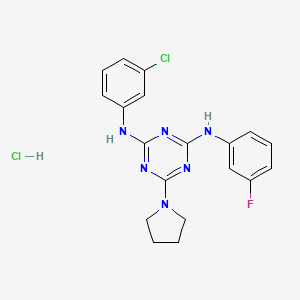
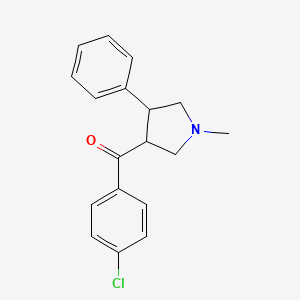
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2568278.png)
